![molecular formula C30H25N3O4 B14596026 4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide CAS No. 61123-58-8](/img/structure/B14596026.png)
4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide is a complex organic compound that features an indole moiety, a phenyl group, and a nitrophenyl group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid. The final coupling of the indole and nitrophenyl groups with the benzamide can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using flow chemistry techniques. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学研究应用
4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
作用机制
The mechanism of action of 4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within the cell .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-Nitroaniline: Contains a nitrophenyl group and is used in dye synthesis.
N-Phenylbenzamide: Shares the benzamide structure and is used in organic synthesis.
Uniqueness
4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide is unique due to its combination of indole, phenyl, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
CAS 编号 |
61123-58-8 |
|---|---|
分子式 |
C30H25N3O4 |
分子量 |
491.5 g/mol |
IUPAC 名称 |
4-ethoxy-N-[1H-indol-3-yl(phenyl)methyl]-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C30H25N3O4/c1-2-37-25-18-12-22(13-19-25)30(34)32(23-14-16-24(17-15-23)33(35)36)29(21-8-4-3-5-9-21)27-20-31-28-11-7-6-10-26(27)28/h3-20,29,31H,2H2,1H3 |
InChI 键 |
CECPJRFVKHWCFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
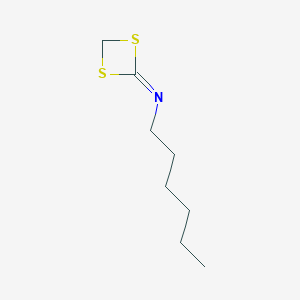

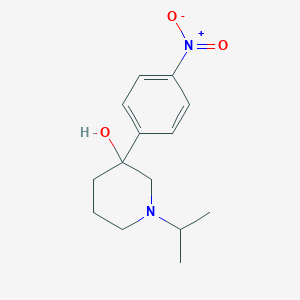
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)

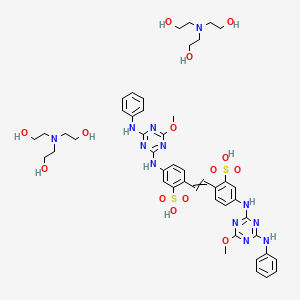
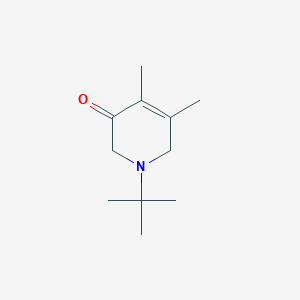
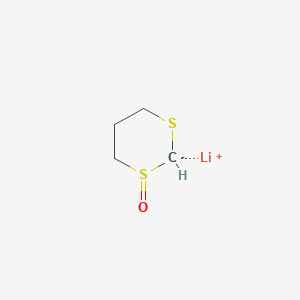
![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14596003.png)
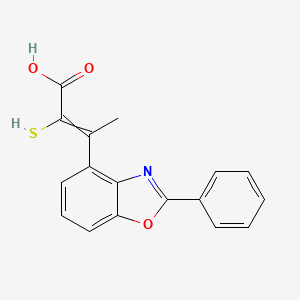
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
